molecular formula C17H16N4OS2 B12031576 3-(2-Methoxyphenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478256-70-1

3-(2-Methoxyphenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12031576
CAS No.: 478256-70-1
M. Wt: 356.5 g/mol
InChI Key: YONAWSHMCYTPNU-WOJGMQOQSA-N
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Description

3-(2-Methoxyphenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a 1,2,4-triazole-5-thione derivative characterized by a 2-methoxyphenyl substituent at position 3 and a 4-(methylthio)benzylidene Schiff base moiety at position 2. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties . The presence of the methoxy (-OCH₃) and methylthio (-SCH₃) groups introduces electron-donating effects, which influence reactivity, solubility, and intermolecular interactions such as hydrogen bonding and π-π stacking .

Properties

CAS No.

478256-70-1

Molecular Formula

C17H16N4OS2

Molecular Weight

356.5 g/mol

IUPAC Name

3-(2-methoxyphenyl)-4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4OS2/c1-22-15-6-4-3-5-14(15)16-19-20-17(23)21(16)18-11-12-7-9-13(24-2)10-8-12/h3-11H,1-2H3,(H,20,23)/b18-11+

InChI Key

YONAWSHMCYTPNU-WOJGMQOQSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)SC

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)SC

Origin of Product

United States

Biological Activity

3-(2-Methoxyphenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a novel compound belonging to the triazole family, characterized by a unique molecular structure that includes a methoxyphenyl group and a methylthio-benzylidene moiety. This compound has garnered attention due to its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and antifungal research.

Structural Characteristics

The compound's molecular formula is C17H16N4OS2C_{17}H_{16}N_{4}OS_{2}, with a molecular weight of 356.47 g/mol. The presence of the thione functional group is crucial for its biological activity, influencing its interactions with biological targets.

Anticancer Properties

Research indicates that triazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. Notably, studies have shown that 3-(2-Methoxyphenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione demonstrates promising results in inhibiting the proliferation of melanoma and breast cancer cells. The mechanism of action is believed to involve interference with cellular processes such as DNA replication and protein synthesis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known for their effectiveness against a range of bacterial and fungal pathogens. Preliminary studies suggest that this compound may inhibit specific bacterial strains, although detailed assessments are required to quantify its efficacy .

Antifungal Effects

Similar to its antibacterial properties, the antifungal activity of this compound has been noted in various studies. The structural features of triazoles often contribute to their ability to disrupt fungal cell membranes or interfere with fungal metabolism .

The synthesis of 3-(2-Methoxyphenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves several steps including the reaction of substituted isothiocyanates with hydrazides. The resulting compound can be purified through recrystallization or chromatography techniques .

Mechanism Insights:

  • Cellular Interaction : Molecular docking studies indicate that the compound may bind effectively to target enzymes or receptors involved in cancer cell proliferation.
  • Tautomerism : The thione-thiol tautomeric forms may also play a role in its biological activity by influencing solubility and reactivity .

Comparative Analysis with Related Compounds

A comparison table highlighting similar compounds provides insights into their structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
3-Amino-5-methyl-1H-1,2,4-triazoleAmino group at position 3Antifungal activity
5-(4-Fluorophenyl)-1H-1,2,4-triazoleFluorophenyl substituentAnticancer properties
3-(Phenyl)-1H-1,2,4-triazolePhenyl group at position 3Antimicrobial effects

Case Studies

Several studies have reported on the biological activities of triazole derivatives similar to 3-(2-Methoxyphenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione:

  • Cytotoxicity Assays : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Screening : Tests against multiple bacterial strains revealed promising antibacterial activity.
  • Antifungal Testing : Evaluations against common fungal pathogens indicated potential use in antifungal therapies.

Scientific Research Applications

Anticancer Applications

The compound has shown promising results in the development of anticancer agents. Several studies have indicated that derivatives of 1,2,4-triazole exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated the cytotoxic effects of synthesized triazole derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results demonstrated that compounds derived from 1,2,4-triazole-5-thione exhibited higher cytotoxicity against melanoma cells compared to other types .

Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)
Compound AIGR3910.5
Compound BMDA-MB-23115.2
Compound CPanc-112.8

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of triazole derivatives. The incorporation of sulfur into the triazole ring enhances its activity against various bacterial and fungal strains. A recent study reported that certain derivatives exhibited potent activity against resistant strains of bacteria and fungi, indicating their potential as new antimicrobial agents .

Table 2: Antimicrobial Activity of Selected Triazole Derivatives

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound DE. coli32 µg/mL
Compound ES. aureus16 µg/mL
Compound FC. albicans8 µg/mL

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, the compound has shown potential in other therapeutic areas:

  • Antitubercular Activity : Some derivatives have been investigated for their ability to inhibit Mycobacterium tuberculosis, showcasing their potential in treating tuberculosis .
  • Hypoglycemic Effects : Certain studies have indicated that triazole derivatives may have a role in managing blood glucose levels, thus holding promise for diabetes management .

Mechanistic Insights

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways associated with disease progression:

  • Inhibition of Kinase Pathways : Some studies suggest that triazole derivatives can inhibit mitogen-activated protein kinase pathways, which are crucial in cancer cell proliferation and survival .
  • Interaction with DNA : There is evidence that these compounds may interact with DNA or RNA synthesis pathways, further contributing to their anticancer effects.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Compound Name Substituents Key Features Reference
Target Compound 3-(2-Methoxyphenyl), 4-(4-(methylthio)benzylidene) Electron-donating groups (-OCH₃, -SCH₃) enhance solubility and stabilize Schiff base conjugation. Methylthio group increases lipophilicity.
3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione 3-(3-Methoxybenzyl), 4-(2-methoxyphenyl) Dual methoxy groups enhance hydrogen bonding via O–H···S interactions. Centrosymmetric dimers observed in crystal packing .
4-[(E)-(4-Chlorobenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione 4-(4-Chlorobenzylidene), 3-methyl Chlorine atom introduces electron-withdrawing effects, reducing electron density on the triazole ring. Higher thermal stability due to C–Cl bond strength .
4-((5-Bromo-2-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione 3-(2-Methoxyphenyl), 4-(5-bromo-2-methoxybenzylidene) Bromine increases molecular weight and polarizability. Methoxy groups at both positions enhance π-π stacking in crystal lattices .
3-(Adamantan-1-yl)-4-(prop-2-en-1-yl)-1H-1,2,4-triazole-5(4H)-thione 3-(Adamantyl), 4-(allyl) Bulky adamantyl group introduces steric hindrance, reducing reactivity. Allyl group enables further functionalization via thiol-ene chemistry .

Crystallographic and Hydrogen Bonding Patterns

  • Target Compound: Limited crystallographic data available. Expected to form N–H···S hydrogen bonds similar to 3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione, which exhibits centrosymmetric dimers .
  • 4-[(E)-(4-Fluorobenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione: Fluorine participates in C–H···F interactions, stabilizing layered crystal structures .
  • 3-[2-(2,6-Dichloro-anilino)benzyl]-4-[(4-methoxybenzylidene)amino]-1H-1,2,4-triazole-5(4H)-thione: Dichloroanilino group facilitates intermolecular Cl···π interactions, enhancing packing density .

Key Research Findings

Electronic Effects : Methoxy and methylthio substituents enhance electron density on the triazole ring, improving solubility and bioactivity compared to halogenated analogs .

Antitubercular activity (IC₅₀ = 12 µM for 4-(4-Chlorophenyl)-3-(quinolin-2-yl)-triazole-thione) .

Thermal Stability : Methylthio-substituted derivatives show higher thermal stability (decomposition >250°C) compared to nitro-substituted analogs .

Preparation Methods

Hydrazide Intermediate Preparation

The synthesis begins with the preparation of 2-(2-methoxyphenyl)acetohydrazide. Reacting 2-methoxyphenylacetic acid with thionyl chloride (SOCl₂) generates the corresponding acid chloride, which is subsequently treated with hydrazine hydrate in ethanol. This yields the hydrazide intermediate with >90% purity after recrystallization.

Reaction Conditions:

  • Solvent: Ethanol

  • Temperature: 60°C

  • Time: 4 hours

  • Yield: 88–92%

Thiosemicarbazide Formation

The hydrazide reacts with methyl isothiocyanate in ethanol under reflux to form the thiosemicarbazide derivative. This step introduces the sulfur atom critical for subsequent cyclization.

Optimized Parameters:

  • Molar Ratio: 1:1.2 (hydrazide:isothiocyanate)

  • Reflux Time: 6 hours

  • Yield: 78–85%

Cyclization to 1,2,4-Triazole-5-thione

Cyclization of the thiosemicarbazide in 4N sodium hydroxide (NaOH) at reflux completes the triazole-thione core. This step proceeds via intramolecular nucleophilic attack, eliminating ammonia and water.

Key Observations:

  • Base Concentration: 4N NaOH maximizes cyclization efficiency.

  • Reaction Time: 4–6 hours.

  • Yield: 42–86%.

Schiff Base Condensation

Formation of the Benzylideneamino Substituent

The triazole-thione core undergoes condensation with 4-(methylthio)benzaldehyde in anhydrous ethanol, catalyzed by glacial acetic acid. This Schiff base reaction introduces the (4-(methylthio)benzylidene)amino group at position 4 of the triazole ring.

Reaction Parameters:

  • Catalyst: 2 drops glacial acetic acid

  • Temperature: Reflux (78°C)

  • Time: 8–12 hours

  • Yield: 65–72%

Purification and Characterization

Crude product purification involves recrystallization from ethanol-water (3:1). Structural confirmation uses:

  • FT-IR: Absence of C=O (1650–1700 cm⁻¹) and presence of N–H (3376–3095 cm⁻¹) and C=S (1250–1200 cm⁻¹).

  • ¹H NMR: Peaks at δ 13.86 ppm (–NH–), δ 8.32 ppm (benzylidene CH=N), and δ 3.85 ppm (OCH₃).

Comparative Analysis of Synthetic Methods

Traditional vs. One-Pot Approaches

Traditional methods isolate intermediates at each step, whereas one-pot strategies combine hydrazide synthesis and cyclization in a single reactor.

Parameter Traditional Method One-Pot Method
Total Time 18–24 hours10–12 hours
Overall Yield 52–60%68–75%
Solvent Waste HighLow

Source demonstrates that one-pot syntheses reduce solvent usage by 40% while improving yields through minimized intermediate handling.

Role of Alkaline Conditions

Cyclization in NaOH (4N) enhances reaction rates by deprotonating the thiosemicarbazide, facilitating ring closure. Higher concentrations (>6N) lead to side reactions, while lower concentrations (<2N) result in incomplete cyclization.

Mechanistic Insights

Cyclization Pathway

The mechanism involves:

  • Deprotonation of the thiosemicarbazide by NaOH.

  • Intramolecular attack of the sulfur on the carbonyl carbon.

  • Elimination of NH₃ and H₂O to form the triazole-thione.

Schiff Base Formation

The aldehyde reacts with the primary amine of the triazole-thione, forming an imine (CH=N) linkage. Acetic acid catalyzes proton transfer, stabilizing the intermediate.

Scalability and Industrial Relevance

Kilogram-Scale Production

Pilot studies using continuous flow reactors achieved 89% yield for the cyclization step, with a throughput of 1.2 kg/day.

Challenges:

  • Byproduct Formation: 5–8% desulfurization products require column chromatography for removal.

  • Cost: 4-(Methylthio)benzaldehyde contributes to 70% of raw material expenses .

Q & A

Q. What are the key synthetic routes for preparing 3-(2-Methoxyphenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione?

  • Methodological Answer : The compound is synthesized via a Schiff base formation reaction. A typical procedure involves:

Reacting 4-amino-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione with 4-(methylthio)benzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid).

Heating the mixture under reflux (50–60°C) for 12–24 hours to facilitate imine bond formation .

Purifying the product via recrystallization or column chromatography.
Yield optimization can be achieved by adjusting reaction time, temperature, and stoichiometric ratios of reactants.

Q. How can spectroscopic and crystallographic methods confirm the molecular structure of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve the crystal structure to determine bond lengths, dihedral angles (e.g., triazole ring vs. methoxyphenyl planes), and hydrogen-bonding patterns. For example, similar triazole derivatives show dihedral angles of 53–78° between aromatic rings .
  • Spectroscopy :
  • ¹H/¹³C NMR : Verify the presence of methoxy (-OCH₃), methylthio (-SCH₃), and imine (-CH=N-) protons/carbons.
  • FT-IR : Confirm N–H (3100–3300 cm⁻¹) and C=S (1150–1250 cm⁻¹) stretches .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., R-factor discrepancies) be resolved during structural analysis?

  • Methodological Answer :
  • Refine crystallographic models using software like SHELX or OLEX2 , ensuring proper treatment of disorder (e.g., solvent molecules or flexible substituents).
  • Validate data quality via data-to-parameter ratios (>15:1 recommended) and R-factor thresholds (R < 0.08 for high reliability). For example, a study on a related triazole-thione reported R = 0.044 after rigorous refinement .
  • Cross-validate with spectroscopic data to resolve ambiguities in atomic positions.

Q. What computational strategies predict the biological activity and binding mechanisms of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO) to predict reactivity and interaction sites .
  • Molecular Docking : Simulate binding affinities with target proteins (e.g., fungal CYP51 for antifungal activity). Use software like AutoDock Vina with force fields adjusted for sulfur-containing ligands .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .

Q. How do substitution patterns (e.g., methoxy vs. methylthio groups) influence conformational stability and biological activity?

  • Methodological Answer :
  • Comparative Crystallography : Analyze dihedral angles in derivatives. For instance, methoxy groups induce larger torsional strains (~78°) compared to methylthio (~53°), affecting planarity and intermolecular interactions .
  • SAR Studies : Synthesize analogs with varying substituents (e.g., -OCH₃ → -Cl, -F) and test antimicrobial efficacy. A study showed fluorobenzyl derivatives exhibit enhanced lipophilicity and membrane penetration .

Q. What experimental and computational approaches optimize reaction conditions for higher yields?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst concentration, solvent polarity). For example, microwave-assisted synthesis reduces reaction time by 70% compared to conventional heating .
  • In Situ Monitoring : Employ techniques like Raman spectroscopy to track reaction progress and intermediate formation.
  • Computational Chemistry : Simulate transition states (e.g., using Gaussian 09) to identify rate-limiting steps and optimize activation barriers .

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